molecular formula C16H21F3N2O2 B1419663 trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate CAS No. 1212404-61-9

trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate

Cat. No. B1419663
CAS RN: 1212404-61-9
M. Wt: 330.34 g/mol
InChI Key: TZTDXEAWMSGECI-QWHCGFSZSA-N
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Description

“trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate” is a biochemical for proteomics research . It has a molecular weight of 330.35 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H21F3N2O2 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for identifying and quantifying proteins in complex mixtures and understanding their modifications and interactions. Its role in proteomics can be pivotal for drug discovery and understanding disease mechanisms .

Pharmaceutical Testing

In the pharmaceutical industry, this compound is used for testing and quality control. It acts as a reference standard to ensure the purity, potency, and consistency of pharmaceutical products. This is crucial for maintaining the safety and efficacy of medications before they reach consumers .

Biochemical Research

Researchers employ this compound in biochemical studies to explore the fundamental processes of life at a molecular level. It can be used to investigate enzyme-catalyzed reactions, signal transduction pathways, and cellular metabolism, contributing to the development of new therapies and diagnostics .

Pharmacology

In pharmacology, this compound is instrumental in studying the effects of drugs on biological systems. It can be used to examine the pharmacodynamics and pharmacokinetics of new drug candidates, aiding in the design of compounds with optimal efficacy and safety profiles .

Neuroscience

Neuroscientists can use this compound to study the nervous system’s complexities. It may help in understanding neurotransmitter functions, neuronal communication, and the molecular basis of neurological disorders, which can lead to the development of novel treatments for conditions like Alzheimer’s and Parkinson’s disease .

Materials Science

In materials science, this compound’s unique properties can be harnessed to create new materials with specific functionalities. It could be involved in synthesizing polymers or coatings with desired mechanical, electrical, or thermal properties, impacting industries ranging from electronics to aerospace .

properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3,(H,21,22)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTDXEAWMSGECI-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate

CAS RN

1212404-61-9, 1260616-57-6
Record name rel-1,1-Dimethylethyl N-[(3R,4S)-4-[4-(trifluoromethyl)phenyl]-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1212404-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S,4R)-4-[4-(trifluoromethyl)phenyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260616-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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